1-(6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone 1-(6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 31864-21-8
VCID: VC7967129
InChI: InChI=1S/C13H14N2OS/c1-8-11(9(2)16)12(15-13(17)14-8)10-6-4-3-5-7-10/h3-7,12H,1-2H3,(H2,14,15,17)
SMILES: CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)C
Molecular Formula: C13H14N2OS
Molecular Weight: 246.33 g/mol

1-(6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone

CAS No.: 31864-21-8

Cat. No.: VC7967129

Molecular Formula: C13H14N2OS

Molecular Weight: 246.33 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone - 31864-21-8

Specification

CAS No. 31864-21-8
Molecular Formula C13H14N2OS
Molecular Weight 246.33 g/mol
IUPAC Name 1-(6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl)ethanone
Standard InChI InChI=1S/C13H14N2OS/c1-8-11(9(2)16)12(15-13(17)14-8)10-6-4-3-5-7-10/h3-7,12H,1-2H3,(H2,14,15,17)
Standard InChI Key LNEORDPBXILARP-UHFFFAOYSA-N
SMILES CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)C
Canonical SMILES CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound’s structure consists of a partially saturated pyrimidine ring (tetrahydropyrimidine) with distinct substituents:

  • Thioxo group (C=S) at position 2, which enhances electrophilicity and enables participation in redox and coordination chemistry.

  • Phenyl ring at position 4, contributing aromatic stability and enabling π-π interactions.

  • Ethanone group (COCH₃) at position 5, introducing a ketone functionality for further derivatization.

The molecular formula is deduced as C₁₃H₁₄N₂OS (molecular weight: 246.33 g/mol) based on structural analysis.

Spectroscopic Signatures

While experimental NMR data for this specific compound are unavailable, comparisons with structurally related tetrahydropyrimidines suggest key spectral features:

  • ¹H NMR:

    • Aromatic protons from the phenyl group: δ 7.2–7.4 ppm (multiplet).

    • Methyl groups: δ 2.2–2.3 ppm (singlet for C6-CH₃) and δ 3.5–3.6 ppm (ketone-associated CH₃).

    • NH protons: δ 9.2–9.3 ppm (broad singlet) .

  • ¹³C NMR:

    • Carbonyl (C=O): δ 165–170 ppm.

    • Thioamide (C=S): δ 180–185 ppm .

Synthesis and Green Chemistry Approaches

Biginelli Reaction Adaptations

The synthesis of tetrahydropyrimidine derivatives commonly employs the Biginelli reaction, a one-pot condensation of aldehydes, β-keto esters, and urea/thiourea. For this compound, the reaction pathway likely involves:

  • Aldehyde component: Benzaldehyde.

  • β-Keto ester: Ethyl acetoacetate.

  • Thiourea: To introduce the thioxo group.

A catalytic system using polyaluminum chloride (PAC), as demonstrated in recent green chemistry studies, offers enhanced efficiency and reduced environmental impact .

Table 1: Hypothetical Synthesis Conditions

ComponentRoleQuantity (mmol)
BenzaldehydeAldehyde10.0
Ethyl acetoacetateβ-Keto ester10.0
ThioureaNitrogen source12.0
PACCatalyst0.5
EthanolSolvent15 mL
Reaction temperature80°CTime: 6–8 hours

Post-Synthetic Modifications

The ethanone group at position 5 permits further functionalization:

  • Reduction: Conversion to secondary alcohol using NaBH₄.

  • Condensation reactions: Formation of Schiff bases with primary amines.

Comparative Analysis with Analogous Compounds

Structural Analogues and Bioactivity

While direct biological data for this compound are lacking, structurally similar thioxopyrimidines exhibit notable activities:

Table 2: Activity Profiles of Related Compounds

CompoundFunctional GroupsReported Activity
Methyl 6-methyl-2-oxo-4-phenyl-THP-5-carboxylateC=O, COOCH₃Antimicrobial
Ethyl 4-methyl-2-oxo-6-phenyl-THP-5-carboxylateC=O, COOCH₂CH₃Anticancer (in vitro)
Target compoundC=S, COCH₃Hypothetical antimicrobial

The substitution of oxygen with sulfur (C=O → C=S) may enhance lipid solubility, potentially improving membrane permeability and bioactivity.

Challenges and Future Directions

  • Synthetic optimization: Scaling up production using PAC or other eco-friendly catalysts.

  • Biological screening: Prioritizing assays against Gram-positive bacteria and cancer cell lines.

  • Computational modeling: DFT studies to predict reactivity and binding modes.

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